molecular formula C10H14N5O4P B1237509 Besifovir CAS No. 441785-25-7

Besifovir

カタログ番号 B1237509
CAS番号: 441785-25-7
分子量: 299.22 g/mol
InChIキー: KDNSSKPZBDNJDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Besifovir, also known as LB80380, is an oral acyclic nucleotide phosphonate, which has emerged as a promising agent in the treatment of chronic hepatitis B infection. It is a prodrug that gets converted into its active forms, LB80331 and LB80317, upon oral administration. This compound has demonstrated predictable pharmacokinetic characteristics in human subjects, indicating its potential for widespread clinical use. It is rapidly absorbed, and doses above 60 mg have been effective for inhibiting hepatitis B virus (HBV) in humans. The drug and its metabolites are primarily excreted via the kidneys, and it has been generally safe in terms of renal and bone toxicity. Notably, its antiviral efficacy has been found to be non-inferior to 0.5 mg daily of Entecavir (ETV), a standard treatment for HBV infection. However, a common adverse event associated with this compound treatment is carnitine depletion, which affects almost all patients requiring carnitine supplementation (Mak, Seto, Lai, & Yuen, 2018).

Synthesis Analysis

Currently, detailed information specific to the chemical synthesis of this compound is not available from the provided research summaries. Synthesis analysis typically involves the exploration of the chemical pathways and methodologies employed in the creation of a pharmaceutical compound. This would include the specific chemical reactions, starting materials, catalysts, and conditions used to synthesize this compound. For a comprehensive understanding, one would need to consult specialized chemical literature or patent documentation detailing the synthetic routes.

Molecular Structure Analysis

The molecular structure of this compound, as an acyclic nucleotide phosphonate, plays a crucial role in its mechanism of action against HBV. The structure-activity relationship (SAR) would typically focus on how different elements of its molecular structure contribute to its efficacy as an antiviral agent. This analysis might include discussions on the phosphonate group, the acyclic chain, and any modifications that enhance its bioavailability, stability, and potency. However, specific molecular structure analysis details are not provided in the current set of research summaries.

Chemical Reactions and Properties

While the summaries do not delve into the chemical reactions specifically associated with this compound, such an analysis would encompass the drug's stability under various conditions, its reactivity with other chemical entities, and how it is metabolized into its active forms within the body. The prodrug nature of this compound implies that it undergoes enzymatic conversions to exert its antiviral effects, with its metabolites being chiefly excreted via the kidneys.

Physical Properties Analysis

The pharmacokinetic profile of this compound suggests important physical properties such as solubility, absorption rates, and distribution volume within the human body. It is rapidly absorbed when taken orally, with a maximal concentration (Cmax) of its active form LB80331 in plasma being 397 ng/mL. The time to reach maximal concentration (Tmax) and the elimination half-life are 2.0 and 3.0 hours, respectively, indicating its fast action and clearance (Mak et al., 2018).

科学的研究の応用

Besifovir has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide analogues and their interactions.

    Biology: Investigated for its effects on viral replication and cellular mechanisms.

    Medicine: Primarily researched for its efficacy in treating chronic hepatitis B.

    Industry: Potential use in developing new antiviral therapies and improving existing treatment protocols.

作用機序

Besifovir exerts its antiviral effects by inhibiting the replication of HBV. It is converted into its active form, a nucleotide analogue, within the body. This active form competes with natural nucleotides, incorporating into the viral DNA and causing chain termination. The primary molecular targets are the viral DNA polymerase and reverse transcriptase enzymes, which are essential for HBV replication .

Safety and Hazards

Besifovir is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Besifovir dipivoxil maleate (BSV) is an acyclic nucleotide phosphonate inhibitor of HBV polymerase. In a phase 3 clinical study, BSV showed comparable efficacy and better safety compared to tenofovir disoproxil fumarate (TDF) . This suggests that this compound could be a promising alternative for the treatment of HBV in the future .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Besifovir involves several key steps:

    Cyclopropylation: The initial step involves the formation of a cyclopropyl group, which is crucial for the compound’s antiviral activity.

    Nucleoside Formation: The cyclopropyl group is then attached to a purine base, forming a nucleoside analogue.

    Phosphorylation: The nucleoside analogue undergoes phosphorylation to form the nucleotide analogue, which is the active form of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

化学反応の分析

Types of Reactions: Besifovir undergoes various chemical reactions, including:

    Oxidation: Conversion of the cyclopropyl group to more reactive intermediates.

    Reduction: Reduction of intermediate compounds to stabilize the final product.

    Substitution: Nucleophilic substitution reactions to introduce functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products: The primary product of these reactions is the active nucleotide analogue of this compound, which exhibits potent antiviral activity against HBV.

類似化合物との比較

Besifovir is often compared with other nucleotide analogues such as adefovir and tenofovir:

    Adefovir: Similar in structure but has a different safety profile. Adefovir is associated with nephrotoxicity, whereas this compound has shown a more favorable renal safety profile.

    Tenofovir: Another potent antiviral agent with a similar mechanism of action. this compound has demonstrated a lower incidence of bone and renal toxicity in clinical trials.

Similar Compounds:

  • Adefovir
  • Tenofovir
  • Entecavir
  • Lamivudine

This compound’s unique structural features and favorable safety profile make it a promising candidate for long-term treatment of chronic hepatitis B.

特性

IUPAC Name

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNSSKPZBDNJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027760
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

441785-25-7
Record name Besifovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441785-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besifovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Besifovir
Reactant of Route 2
Reactant of Route 2
Besifovir
Reactant of Route 3
Besifovir
Reactant of Route 4
Besifovir
Reactant of Route 5
Besifovir
Reactant of Route 6
Besifovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。